Palbociclib-succinic acid, also referred to as Palbociclib-succinate or Palbociclib-hemisuccinic acid, is a derivative of the drug palbociclib linked with succinic acid. This compound is primarily noted for its potential in enhancing the solubility and bioavailability of palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, which is used in the treatment of hormone receptor-positive breast cancer. The combination with succinic acid facilitates the formation of co-amorphous systems that improve drug stability and release characteristics, making it a valuable candidate for pharmaceutical applications .
Palbociclib-succinic acid is classified as a pharmaceutical compound with applications in oncology. It is synthesized from palbociclib, which was approved for clinical use in 2015. The compound can be sourced from various chemical suppliers and is recognized under several synonyms, including Palbociclib-succinate .
The synthesis of palbociclib-succinic acid typically involves the reaction of palbociclib with succinic acid or its derivatives. One method includes dissolving palbociclib in a suitable solvent such as dimethylformamide at elevated temperatures, followed by the addition of succinic acid. The reaction is stirred for several hours to facilitate the formation of the adduct, which is then purified through recrystallization .
Key steps in the synthesis include:
The molecular structure of palbociclib-succinic acid features a core derived from palbociclib linked to a succinic acid moiety. This structural modification enhances its solubility and pharmacokinetic properties. The structural formula can be represented as follows:
This indicates that the compound contains 23 carbon atoms, 30 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms.
Palbociclib-succinic acid can undergo various chemical reactions typical for carboxylic acids and amines. These include:
These reactions are essential for developing drug delivery systems where palbociclib-succinic acid can be conjugated with other therapeutic agents or targeting moieties .
Palbociclib functions by inhibiting cyclin-dependent kinases 4 and 6, which are critical for cell cycle progression from the G1 phase to the S phase. By blocking these kinases, palbociclib induces cell cycle arrest in cancer cells, thereby preventing their proliferation. The incorporation of succinic acid enhances its solubility, allowing for better absorption and sustained release in biological systems.
Studies have shown that palbociclib accumulates in acidic intracellular vesicles, which may prolong its action against cancer cells when used in combination with other agents .
Relevant studies indicate that co-amorphous formulations significantly improve solubility and dissolution rates compared to crystalline forms .
Palbociclib-succinic acid has several scientific applications:
Palbociclib (PD-0332991) is a selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are pivotal regulators of the G1-S cell cycle transition. By inhibiting CDK4/6-mediated phosphorylation of the retinoblastoma (Rb) protein, palbociclib induces G1 phase arrest and suppresses DNA replication in Rb-proficient cancer cells [2] [3]. Clinically, it is approved for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, where it synergizes with endocrine therapies (e.g., letrozole or fulvestrant) to extend progression-free survival [3] [5]. Its efficacy is particularly pronounced in tumors with intact Rb pathways and dysregulated cyclin D-CDK4/6 activity, making it a cornerstone of targeted breast cancer treatment [2] [8].
Table 1: Key Molecular Properties of Palbociclib
Property | Value | Biological Implication |
---|---|---|
Chemical Formula | C₂₄H₂₉N₇O₂ | Determines drug-receptor interactions |
Molecular Weight | 447.53 g/mol | Influences pharmacokinetics |
Primary Targets | CDK4/6 kinases | Cell cycle arrest at G1 phase |
Mechanism of Action | ATP-competitive inhibition | Prevents Rb phosphorylation and S-phase entry |
Aqueous Solubility | pH-dependent (<0.1 mg/mL) | Limits oral bioavailability |
Succinic acid (C₄H₆O₄), a dicarboxylic acid, is a "Generally Recognized as Safe" (GRAS) excipient widely utilized in pharmaceutical design. Its utility stems from two key properties:
The conjugation of palbociclib with succinic acid addresses two critical limitations of the free drug:
Table 2: Impact of Succinic Acid Conjugation on Palbociclib Properties
Property | Free Palbociclib | Palbociclib-Succinic Acid Conjugate |
---|---|---|
Aqueous Solubility | <0.1 mg/mL (pH 7.0) | Up to 50 mg/mL (cocrystal/salt forms) |
Dissolution Rate (pH 6.8) | Low (≤40% in 60 min) | High (≥90% in 30 min) |
Functionalization Sites | Limited (primary amine) | Carboxyl handles for polymer/targeting ligands |
Tumor Selectivity | Passive diffusion | Receptor-mediated uptake (e.g., ER/FR) |
This strategic synergy between palbociclib’s pharmacological activity and succinic acid’s versatility underscores PSA’s role in advancing precision oncology therapeutics.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3